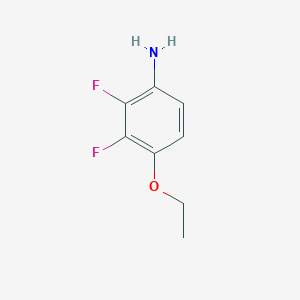
tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate is a chemical compound that is commonly used in scientific research. It is a carbamate derivative that has been found to have a variety of potential applications in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate involves the inhibition of certain enzymes, as mentioned above. Specifically, it has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This leads to an accumulation of these neurotransmitters, which can have various effects on the nervous system and other tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate are still being studied. However, it has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase can have various effects on the nervous system and other tissues, depending on the specific enzyme and its location in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate in lab experiments is its ability to inhibit specific enzymes, which can be useful in studying their role in various biological processes and diseases. Additionally, its antioxidant properties can be useful in studying oxidative stress and inflammation. However, one limitation of using tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for the study of tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate. One potential area of research is its use in studying the role of acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease and other neurological disorders. Additionally, its antioxidant properties could be further explored in the context of various diseases that involve oxidative stress and inflammation. Finally, the development of more selective inhibitors of these enzymes could help to improve the specificity of experiments using tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate.
Métodos De Síntesis
Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl isocyanate with 2-mercapto-4-methyl-5-thiazolecarboxylic acid. The resulting intermediate is then treated with a base to form the final product. This synthesis method has been well-established in the literature and has been used to produce tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate in high yields.
Aplicaciones Científicas De Investigación
Tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate has been found to have a variety of potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can be used to study the role of these enzymes in various biological processes and diseases, such as Alzheimer's disease. Additionally, tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate has been found to have antioxidant properties, which can be useful in studying oxidative stress and its role in various diseases.
Propiedades
Número CAS |
182678-75-7 |
|---|---|
Nombre del producto |
tert-Butyl (4-amino-4-thioxobutan-2-yl)carbamate |
Fórmula molecular |
C9H18N2O2S |
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-4-sulfanylidenebutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-6(5-7(10)14)11-8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H2,10,14)(H,11,12) |
Clave InChI |
FQLWLAQLAPCVFC-UHFFFAOYSA-N |
SMILES |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=S)N)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, (3-amino-1-methyl-3-thioxopropyl)-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





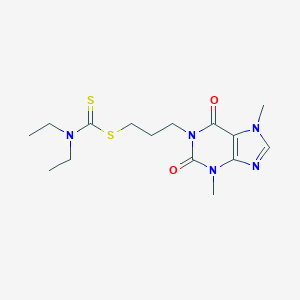
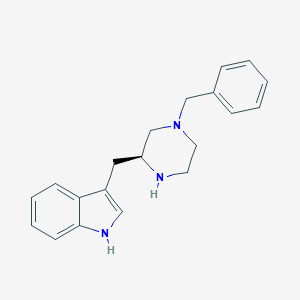
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)
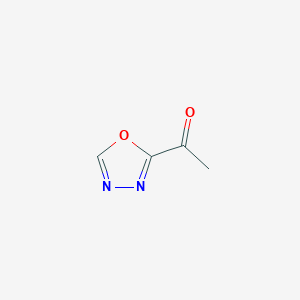

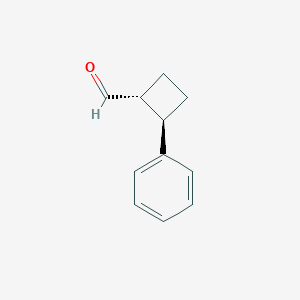
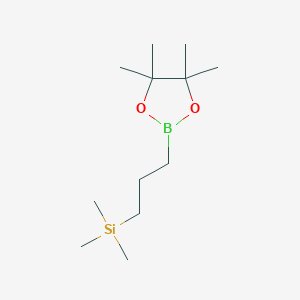
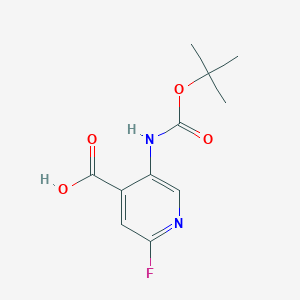

![4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B71570.png)
